



2-Chloro-1-(2,4,5-trichlorophenyl)ethanone SMILES notation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

2-Chloro-1-(2,4,5trichlorophenyl)ethanone

Cat. No.:

B1212022

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An In-depth Technical Guide to 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

This technical guide provides a comprehensive overview of **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone**, a halogenated aromatic ketone. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its chemical identity, synthesis protocols, and potential biological significance.

Chemical Identity and Properties

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is classified as an α -haloketone. These compounds are notable for their high reactivity, which makes them valuable intermediates in various organic syntheses.[1] The core structure consists of a 2,4,5-trichlorophenyl ring attached to a chloroethanone moiety.

SMILES Notation: C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl[2]

The fundamental physicochemical properties of this compound, based on computational predictions, are summarized below.

Table 1: Physicochemical Properties



Property	Value	Source	
Molecular Formula	C ₈ H ₄ Cl ₄ O	PubChem[2]	
Molecular Weight	259.93 g/mol	PubChem[2]	
IUPAC Name	2-chloro-1-(2,4,5- trichlorophenyl)ethanone	PubChem[2]	
Monoisotopic Mass	257.89315 Da	PubChem[2]	

| XlogP (Predicted) | 4.1 | PubChem[2] |

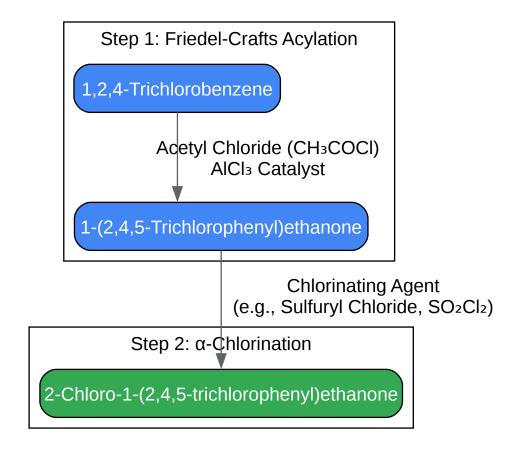
Synthesis and Experimental Protocols

The synthesis of **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone** can be approached through a multi-step process, typically involving the acylation of a trichlorinated benzene ring followed by selective chlorination. The high reactivity of α -haloketones makes them useful building blocks for preparing a diverse range of compounds.[1]

Proposed Synthetic Workflow

A logical and common synthetic route involves a Friedel-Crafts acylation of 1,2,4-trichlorobenzene to form the corresponding acetophenone, followed by α -chlorination to yield the final product.





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Caption: Proposed two-step synthesis of **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone**.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of 1,2,4-trichlorobenzene.

- Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
- Reagent Addition: Cool the suspension in an ice bath. Add acetyl chloride dropwise to the stirred suspension.
- Substrate Addition: Following the formation of the acylium ion complex, add 1,2,4-trichlorobenzene dropwise to the reaction mixture, maintaining the low temperature.



- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction and Purification: Separate the organic layer. Wash sequentially with water, a
 saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous
 sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 1(2,4,5-trichlorophenyl)ethanone can be purified via recrystallization or column
 chromatography.

Experimental Protocol: α-Chlorination

This protocol outlines the chlorination of the ketone intermediate. A similar methodology has been successfully used for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone.[1]

- Reaction Setup: Dissolve the 1-(2,4,5-trichlorophenyl)ethanone intermediate in a solvent mixture, such as methanol and ethyl acetate/dichloromethane.[1]
- Chlorination: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the stirred solution at a controlled temperature (e.g., 20-30°C).[1]
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for approximately one hour, monitoring the reaction by TLC.[1]
- Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone**.[1]
- Purification: The final product can be purified by recrystallization from an appropriate solvent system.

Biological Activity and Applications

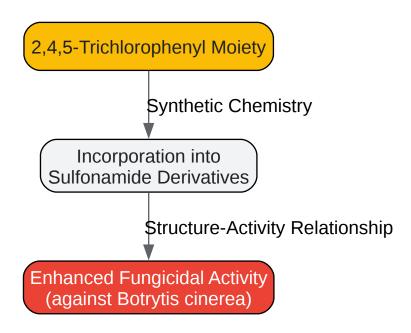
While specific biological data for **2-Chloro-1-(2,4,5-trichlorophenyl)ethanone** is not widely published, the 2,4,5-trichlorophenyl moiety is a key structural feature in compounds with known



biological activity. This suggests that the title compound could serve as a valuable intermediate for the synthesis of biologically active molecules.

Potential as a Fungicide Intermediate

Research into N-(2,4,5-trichlorophenyl)-2-Oxo- and 2-Hydroxycycloalkylsulfonamides has demonstrated significant fungicidal activity against Botrytis cinerea, a common plant pathogen. [3] The presence of the 2,4,5-trichlorophenyl group was found to be a positive contributor to the control effect on this fungus.[3] This indicates that the title compound is a potentially important precursor for developing new agrochemical fungicides.



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Caption: Logical relationship between the chemical moiety and its biological function.

Quantitative Fungicidal Data of Related Compounds

The following table summarizes the efficacy of related N-(2,4,5-trichlorophenyl)sulfonamide compounds against Botrytis cinerea, highlighting the potential of this structural class.

Table 2: In Vitro Fungicidal Activity of N-(2,4,5-trichlorophenyl)sulfonamides against B. cinerea



Compound	Assay Type	EC50 (µg/mL)	Source
IId	Mycelia Growth	0.64	ResearchGate[3]
IId	Conidial Germination	0.34	ResearchGate[3]
Procymidone (Control)	Mycelia Growth	4.46	ResearchGate[3]

Note: Compound IId is a derivative containing the N-(2,4,5-trichlorophenyl) group.

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References

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- 2. PubChemLite 2-chloro-1-(2,4,5-trichlorophenyl)ethanone (C8H4Cl4O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Chloro-1-(2,4,5-trichlorophenyl)ethanone SMILES notation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212022#2-chloro-1-2-4-5-trichlorophenyl-ethanone-smiles-notation]

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